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molecular formula C16H17NO3 B2656910 benzyl 2-allyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 630115-81-0

benzyl 2-allyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No. B2656910
M. Wt: 271.316
InChI Key: HSVCQLVROXLBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859776B2

Procedure details

At −23° C., to a solution of 4-methoxypyridine (5.45 g, 50 mmol) in THF (50 mL), 1.0 N Allyl-MgBr (50 mL, 50 mmol) in ether was added to form a yellow suspension. 95% Cbz-Cl (7.4 mL, 50 mmol) was then added dropwise. The yellow mixture was stirred at −23° C. for 30 mins and then poured into 10% HCl (100 mL). The reaction mixture was extracted with ethyl acetate. After removal of solvent, the crude product was purified by silica gel chromatography (gradient, 10% to 25% EtOAc/hexanes) to give benzyl 2-allyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate 129. LC/MS RT (2.25 min method)=1.090 min. Mass observed: 272.1 (M+H).
Quantity
5.45 g
Type
reactant
Reaction Step One
[Compound]
Name
Allyl-MgBr
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[CH:9]1[CH:14]=[CH:13][C:12]([CH2:15][O:16][C:17](Cl)=[O:18])=[CH:11][CH:10]=1.Cl.[CH2:21]1[CH2:25]OC[CH2:22]1>CCOCC>[CH2:25]([CH:7]1[CH2:8][C:3](=[O:2])[CH:4]=[CH:5][N:6]1[C:17]([O:16][CH2:15][C:12]1[CH:13]=[CH:14][CH:9]=[CH:10][CH:11]=1)=[O:18])[CH:21]=[CH2:22]

Inputs

Step One
Name
Quantity
5.45 g
Type
reactant
Smiles
COC1=CC=NC=C1
Name
Allyl-MgBr
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.4 mL
Type
reactant
Smiles
C1=CC=C(C=C1)COC(=O)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-23 °C
Stirring
Type
CUSTOM
Details
The yellow mixture was stirred at −23° C. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a yellow suspension
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography (gradient, 10% to 25% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)C1N(C=CC(C1)=O)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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